6-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid
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Overview
Description
6-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H5FO3S It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid typically involves the introduction of a fluorine atom and a hydroxyl group onto the benzo[b]thiophene core. One common method involves the use of fluorinating agents and hydroxylating agents under controlled conditions. For example, the fluorination can be achieved using reagents like Selectfluor, while the hydroxylation can be performed using oxidizing agents such as hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include steps such as halogenation, oxidation, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 6-fluoro-3-oxo-benzo[b]thiophene-2-carboxylic acid, while reduction of the carboxylic acid group can produce 6-fluoro-3-hydroxybenzo[b]thiophene-2-methanol.
Scientific Research Applications
6-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid
- 3-Hydroxybenzo[b]thiophene-2-carboxylic acid
- 6-Fluorobenzo[b]thiophene-2-carboxylic acid
Uniqueness
6-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzo[b]thiophene core. This combination of functional groups can enhance its reactivity and binding properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H5FO3S |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
6-fluoro-3-hydroxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H5FO3S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3,11H,(H,12,13) |
InChI Key |
FJAKEZDNXHLHTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=C2O)C(=O)O |
Origin of Product |
United States |
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